molecular formula C18H26F3N6O8P B12289812 N6-(Trifluoroacetamidohexyl)adenosine5'-Phosphate

N6-(Trifluoroacetamidohexyl)adenosine5'-Phosphate

Cat. No.: B12289812
M. Wt: 542.4 g/mol
InChI Key: LUBNWZPAWLZDDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(Trifluoroacetamidohexyl)adenosine 5’-Phosphate typically involves the reaction of adenosine 5’-phosphate with a trifluoroacetamidohexyl group. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the selective formation of the target compound .

Industrial Production Methods

Industrial production of N6-(Trifluoroacetamidohexyl)adenosine 5’-Phosphate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N6-(Trifluoroacetamidohexyl)adenosine 5’-Phosphate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N6-(Trifluoroacetamidohexyl)adenosine 5’-Phosphate include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from the reactions of N6-(Trifluoroacetamidohexyl)adenosine 5’-Phosphate depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted adenosine phosphates.

Scientific Research Applications

N6-(Trifluoroacetamidohexyl)adenosine 5’-Phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of N6-(Trifluoroacetamidohexyl)adenosine 5’-Phosphate involves its interaction with specific molecular targets and pathways. The trifluoroacetamidohexyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can lead to modulation of biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-(Trifluoroacetamidohexyl)adenosine 5’-Phosphate is unique due to the presence of the trifluoroacetamidohexyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H26F3N6O8P

Molecular Weight

542.4 g/mol

IUPAC Name

[3,4-dihydroxy-5-[6-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C18H26F3N6O8P/c19-18(20,21)17(30)23-6-4-2-1-3-5-22-14-11-15(25-8-24-14)27(9-26-11)16-13(29)12(28)10(35-16)7-34-36(31,32)33/h8-10,12-13,16,28-29H,1-7H2,(H,23,30)(H,22,24,25)(H2,31,32,33)

InChI Key

LUBNWZPAWLZDDJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCCCCCNC(=O)C(F)(F)F

Origin of Product

United States

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